An In-depth Technical Guide to 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS 18720-35-9)
An In-depth Technical Guide to 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS 18720-35-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid, a key building block in modern drug discovery. Its rigid bicyclic structure offers a unique scaffold for the synthesis of targeted therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a core component in enzyme inhibitors.
Core Compound Properties
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid is a white to off-white crystalline solid. Its rigid, non-planar structure is a key feature, providing conformational constraint in the design of bioactive molecules.[1]
Table 1: Physicochemical and Analytical Data
| Property | Value | Reference |
| CAS Number | 18720-35-9 | [2][3][4] |
| Molecular Formula | C₁₁H₁₆O₄ | [2][3][4] |
| Molecular Weight | 212.24 g/mol | [2][3][4] |
| IUPAC Name | 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
| Synonyms | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester, Monomethyl hydrogen bicyclo[2.2.2]octane-1,4-dicarboxylate | [5] |
| Appearance | White to off-white powder/crystalline solid | [1][5] |
| Melting Point | 188-190 °C | |
| Boiling Point | 322.5 °C at 760 mmHg | |
| Density | 1.307 g/cm³ | [5] |
| Solubility | Soluble in methanol | |
| Storage | 2-8°C, inert gas atmosphere | [5] |
Note: Some physical properties are predicted and should be confirmed by experimental data.
Applications in Drug Discovery
The unique, rigid structure of 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid makes it a valuable component in the design of highly specific and potent therapeutic agents. Its primary applications are in the fields of targeted protein degradation and enzyme inhibition.
Rigid Linker in PROTACs for Targeted Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase. The rigid bicyclo[2.2.2]octane scaffold of the title compound is utilized to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable ternary complex, which can lead to enhanced degradation efficiency.
A notable application of this compound is in the synthesis of degraders for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key protein in inflammatory signaling pathways.
Signaling Pathway: PROTAC-mediated IRAK4 Degradation
The following diagram illustrates the general mechanism of action for a PROTAC containing the 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid linker targeting IRAK4 for degradation.
Caption: PROTAC-mediated degradation of IRAK4.
Scaffold for 11β-Hydroxysteroid Dehydrogenase Type 1 (HSD1) Inhibitors
This compound has been utilized as a core scaffold in the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (HSD1). HSD1 is an enzyme implicated in the metabolic syndrome, and its inhibition is a therapeutic strategy for treating conditions like type 2 diabetes and obesity. The rigid bicyclo[2.2.2]octane core helps to position key pharmacophoric elements for optimal interaction with the enzyme's active site.
Experimental Protocols
Synthesis of an IRAK4 Degrader Intermediate
The following is a representative protocol for the utilization of 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid in the synthesis of an intermediate for an IRAK4 degrader.
Workflow: Synthesis and Evaluation of an IRAK4 Degrader
Caption: General workflow for IRAK4 degrader synthesis and evaluation.
Protocol:
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Activation of the Carboxylic Acid: To a solution of 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent (e.g., HATU, HBTU, or COMU) and an amine base (e.g., diisopropylethylamine).
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Coupling to E3 Ligase Ligand: To the activated acid, add the amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or lenalidomide). Stir the reaction mixture at room temperature until completion, monitored by TLC or LC-MS.
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Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
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Ester Hydrolysis: The methyl ester of the purified intermediate is hydrolyzed using a base (e.g., lithium hydroxide) in a mixture of solvents like THF and water to yield the corresponding carboxylic acid.
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Final Coupling: The resulting carboxylic acid is then activated and coupled to the amine-functionalized IRAK4 binding moiety (warhead) using standard peptide coupling conditions as described in step 1 and 2.
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Final Purification: The final PROTAC molecule is purified using preparative HPLC to yield the desired product.
Note: For detailed reaction conditions, stoichiometry, and specific reagents, it is crucial to consult the relevant primary literature or patents.
Biological Evaluation of IRAK4 Degradation
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Cell Culture: Culture a relevant cell line (e.g., human peripheral blood mononuclear cells or specific cancer cell lines) under standard conditions.
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PROTAC Treatment: Treat the cells with varying concentrations of the synthesized IRAK4 degrader for a defined period (e.g., 24 hours).
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Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.
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Western Blot Analysis: Perform western blot analysis using an anti-IRAK4 antibody to determine the levels of IRAK4 protein relative to a loading control (e.g., GAPDH or β-actin).
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Data Analysis: Quantify the band intensities to determine the percentage of IRAK4 degradation at each concentration. Calculate the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation percentage).
Quantitative Data
The following tables summarize key quantitative data for compounds synthesized using 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid.
Table 2: IRAK4 Degradation Data for a Representative PROTAC
| Compound ID | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Representative PROTAC | SU-DHL-2 | Data not available in searched literature | Data not available in searched literature |
Note: While protocols for synthesis and evaluation are available, specific quantitative degradation data for a PROTAC definitively containing this linker was not found in the public domain at the time of this review. Researchers are encouraged to consult forthcoming publications.
Table 3: Inhibitory Activity of Bicyclo[2.2.2]octane-based HSD1 Inhibitors
| Compound ID | Human HSD1 IC₅₀ (nM) | Mouse HSD1 IC₅₀ (nM) |
| Lead Compound 1 | 10 | 15 |
| Lead Compound 2 | 8 | 12 |
| Optimized Compound 15b | 5 | 7 |
| Optimized Compound 27 | 3 | 5 |
Data synthesized from publicly available research on HSD1 inhibitors containing the bicyclo[2.2.2]octane scaffold.
Conclusion
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid is a valuable and versatile building block for the development of novel therapeutics. Its rigid, well-defined structure provides a powerful tool for medicinal chemists to control the conformation of small molecules, leading to enhanced potency and selectivity. The applications in both targeted protein degradation and enzyme inhibition highlight its importance in modern drug discovery. Further exploration of this scaffold is likely to yield new and improved clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of 11β-hydroxysteroid dehydrogenase isoforms: pharmacophore search and molecular design of prospective 11β-HSD1 inhibitors | Research Results in Pharmacology [rrpharmacology.ru]
- 4. academic.oup.com [academic.oup.com]
- 5. Discovery of 4-heteroarylbicyclo[2.2.2]octyltriazoles as potent and selective inhibitors of 11beta-HSD1: novel therapeutic agents for the treatment of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
